UNC 0631

Catalog No.
S548266
CAS No.
M.F
C37H61N7O2
M. Wt
635.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UNC 0631

Product Name

UNC 0631

IUPAC Name

N-[1-(cyclohexylmethyl)piperidin-4-yl]-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine

Molecular Formula

C37H61N7O2

Molecular Weight

635.9 g/mol

InChI

InChI=1S/C37H61N7O2/c1-29(2)43-19-10-20-44(24-23-43)37-39-33-27-35(46-25-11-18-41-16-8-5-9-17-41)34(45-3)26-32(33)36(40-37)38-31-14-21-42(22-15-31)28-30-12-6-4-7-13-30/h26-27,29-31H,4-25,28H2,1-3H3,(H,38,39,40)

InChI Key

XFAXSWXKPQWHDW-UHFFFAOYSA-N

SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

solubility

Soluble in DMSO, not in water

Synonyms

UNC0631, UNC 0631, UNC-0631

Canonical SMILES

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5CCCCC5)OC)OCCCN6CCCCC6

The exact mass of the compound N-(1-(cyclohexylmethyl)piperidin-4-yl)-2-(4-isopropyl-1,4-diazepan-1-yl)-6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinazolin-4-amine is 635.48867 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UNC0631 is a potent and selective small molecule inhibitor of the histone methyltransferases G9a (EHMT2) and G9a-like protein (GLP/EHMT1). These enzymes are primary writers of the repressive H3K9me2 epigenetic mark, playing key roles in transcriptional repression. Developed as an evolution of earlier quinazoline-based inhibitors, UNC0631 was specifically optimized to overcome the poor cellular permeability of its predecessors, providing a tool with high potency in both biochemical assays (IC50 = 4 nM for G9a) and within a variety of cell lines (IC50 = 18–72 nM for H3K9me2 reduction). This combination of enzymatic potency and robust cellular activity makes it a critical tool for investigating the roles of G9a/GLP in gene regulation, oncology, and developmental biology.

While other G9a/GLP inhibitors exist, they are not functionally interchangeable with UNC0631, a critical consideration for procurement. The first-generation inhibitor, BIX-01294, is over 400-fold less potent in biochemical assays and has a narrow therapeutic window in cells due to toxicity. Close structural analogs like UNC0638, while potent, were found to have poor pharmacokinetic properties, rendering them unsuitable for many *in vivo* animal studies. UNC0631 and its analog UNC0642 were specifically developed to address the poor cellular activity and unfavorable *in vivo* characteristics of these earlier compounds. Relying on a less potent or less bioavailable substitute can compromise experimental reproducibility, lead to false-negative results, or require concentrations that introduce significant off-target effects.

Superior Biochemical Potency Compared to Predecessor Compounds

In a direct comparison of enzymatic inhibition, UNC0631 demonstrates substantially higher potency against G9a than the benchmark inhibitor BIX-01294. [cite: REFS-1, REFS-2] In a standard SAHH-coupled biochemical assay, UNC0631 inhibited G9a with an IC50 of 4 nM, whereas BIX-01294 required a concentration of 1,900 nM for equivalent inhibition. [cite: REFS-1, REFS-2] This represents a ~475-fold increase in potency, allowing for experiments at much lower concentrations, thereby reducing the risk of off-target activity.

Evidence DimensionG9a Enzymatic Inhibition (IC50)
Target Compound Data4 nM
Comparator Or BaselineBIX-01294: 1,900 nM
Quantified Difference~475-fold more potent than BIX-01294
ConditionsIn vitro SAHH-coupled biochemical assay.

Higher potency allows for lower effective concentrations in experiments, increasing confidence that observed effects are target-specific and minimizing material consumption.

Optimized Cellular Activity: Potent Reduction of H3K9me2 Mark in Multiple Cell Lines

A primary reason for procuring UNC0631 is its demonstrated ability to effectively engage its target in a cellular context. Assessed via In-Cell Western (ICW) assays, UNC0631 potently reduces levels of the H3K9me2 mark with IC50 values ranging from 18 nM to 72 nM across seven different cell lines, including MCF7, PC3, and HCT116. [cite: REFS-1] This contrasts sharply with its direct predecessor UNC0638 (cellular IC50 = 81 nM) and especially BIX-01294 (cellular IC50 = 500 nM in MDA-MB-231 cells). [cite: REFS-2] Furthermore, UNC0631 exhibits a wide separation between its functional potency and cellular toxicity, with a tox/function ratio >50 in MDA-MB-231 cells. [cite: REFS-1]

Evidence DimensionCellular H3K9me2 Reduction (IC50, MDA-MB-231 cells)
Target Compound Data25 nM
Comparator Or BaselineUNC0638: 81 nM | BIX-01294: 500 nM
Quantified Difference3.2-fold more potent than UNC0638; 20-fold more potent than BIX-01294
Conditions48-hour treatment in MDA-MB-231 cells, measured by In-Cell Western (ICW) assay.

This demonstrates high cell permeability and on-target engagement, ensuring that UNC0631 is a reliable tool for producing robust and reproducible results in cell-based experiments.

High Selectivity Against Other Histone Methyltransferases

UNC0631 demonstrates high selectivity for G9a/GLP over other histone methyltransferases (HMTs), a critical attribute for attributing cellular phenotypes to a specific target. When profiled against a panel of HMTs, including SETD7, SETD8, PRMT3, and SUV39H2, UNC0631 showed no significant inhibition at concentrations up to 16 µM. [cite: REFS-1] Its close analog, UNC0642, was shown to be over 20,000-fold selective for G9a/GLP against 13 other methyltransferases. [cite: REFS-2] This high degree of selectivity minimizes confounding data from off-target effects, which is a known limitation of less selective, first-generation inhibitors.

Evidence DimensionInhibition of other Histone Methyltransferases (IC50)
Target Compound Data>16,000 nM
Comparator Or BaselineG9a IC50: 4 nM
Quantified Difference>4,000-fold selectivity over HMTs such as SETD7, PRMT3, SUV39H2
ConditionsIn vitro SAHH-coupled biochemical assay against a panel of HMTs.

High selectivity ensures that experimental results are directly attributable to G9a/GLP inhibition, leading to higher quality, more publishable data.

Processability: Defined Solubility in Standard Laboratory Solvents

UNC0631 offers practical handling and processability for laboratory workflows, with well-characterized solubility in common solvents. It is readily soluble in DMSO at concentrations of at least 16.67 mg/mL (26.21 mM) and in ethanol at 100 mg/mL (157.25 mM), facilitating the preparation of high-concentration stock solutions. [cite: REFS-1, REFS-2] For *in vivo* formulation, it can be prepared in vehicles such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution at ≥ 1.67 mg/mL. [cite: REFS-3] This documented solubility provides a reliable basis for consistent experimental setup, avoiding the trial-and-error often required for less-characterized compounds.

Evidence DimensionSolubility in DMSO
Target Compound Data≥16.67 mg/mL (26.21 mM)
Comparator Or BaselineN/A (Baseline processability data)
Quantified DifferenceN/A
ConditionsStandard laboratory conditions; ultrasonic treatment may be required.

Predictable solubility in standard solvents simplifies stock solution preparation and experimental design, saving time and ensuring dose accuracy.

High-Confidence Cellular Assays of G9a/GLP Function

For researchers conducting cell-based experiments to probe the function of G9a/GLP, UNC0631 is the appropriate choice. Its high cellular potency (IC50 < 100 nM for H3K9me2 reduction in numerous cell lines) and excellent selectivity ensure that observed phenotypes are a direct result of on-target activity, providing clear, reproducible data for studies in oncology, immunology, or developmental biology. [cite: REFS-1]

Studies Requiring a Wide Therapeutic Window

When an experiment requires titrating inhibitor concentrations over a broad range without inducing non-specific cell death, UNC0631 is a justified selection. Its large separation between functional potency and cellular toxicity (tox/function ratio >50) allows for robust dose-response studies, which is a significant advantage over first-generation inhibitors like BIX-01294 that have a much narrower useful concentration range. [cite: REFS-1, REFS-2]

Precursor for In Vivo-Optimized Analogs and PROTAC Development

UNC0631 and its close analogs serve as validated chemical scaffolds for further development. For example, the analog UNC0642, which shares the core structure and potency of UNC0631, was specifically developed for improved *in vivo* pharmacokinetic properties and has been successfully used as the warhead for G9a/GLP-targeting PROTACs. [cite: REFS-3] Procuring UNC0631 provides a well-characterized starting point for medicinal chemistry or chemical biology programs aiming to develop next-generation epigenetic modulators.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.4

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

635.48867421 g/mol

Monoisotopic Mass

635.48867421 g/mol

Heavy Atom Count

46

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Liu F, Barsyte-Lovejoy D, Allali-Hassani A, He Y, Herold JM, Chen X, Yates CM, Frye SV, Brown PJ, Huang J, Vedadi M, Arrowsmith CH, Jin J. Optimization of cellular activity of G9a inhibitors 7-aminoalkoxy-quinazolines. J Med Chem. 2011  Sep 8;54(17):6139-50. doi: 10.1021/jm200903z. Epub 2011 Aug 5. PubMed PMID: 21780790; PubMed Central PMCID: PMC3171737.

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